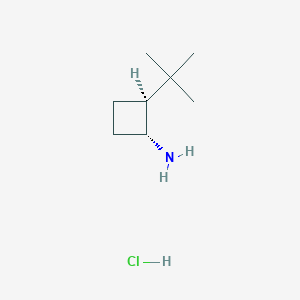
rac-(1R,2S)-2-tert-butylcyclobutan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2S)-2-tert-butylcyclobutan-1-amine hydrochloride: is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by its cyclobutane ring structure with a tert-butyl group and an amine group, making it a versatile scaffold for chemical synthesis and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-tert-butylcyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl-substituted cyclobutyl halides with amines in the presence of a base. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The hydrochloride salt form is often prepared by reacting the free base with hydrochloric acid.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The amine group can undergo oxidation to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.
Major Products:
- Oxidation products include oximes and nitro derivatives.
- Reduction products are secondary or tertiary amines.
- Substitution reactions yield various functionalized cyclobutane derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology: In biological research, rac-(1R,2S)-2-tert-butylcyclobutan-1-amine hydrochloride is used to study enzyme interactions and receptor binding due to its unique structural features.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules that target specific receptors or enzymes.
Industry: In the industrial sector, this compound is utilized in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of rac-(1R,2S)-2-tert-butylcyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, while the tert-butyl group provides steric hindrance, influencing the binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
- rac-(1R,2S)-2-phenoxycyclohexan-1-amine hydrochloride
- rac-(1R,2S)-2-(2,3-difluorophenyl)cyclopropan-1-amine hydrochloride
- rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride
Comparison:
- Structural Differences: While these compounds share a cycloalkane ring and an amine group, the substituents on the ring vary, leading to differences in chemical reactivity and biological activity.
- Uniqueness: rac-(1R,2S)-2-tert-butylcyclobutan-1-amine hydrochloride is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic properties, affecting its interaction with molecular targets and its overall stability.
Propriétés
Formule moléculaire |
C8H18ClN |
|---|---|
Poids moléculaire |
163.69 g/mol |
Nom IUPAC |
(1R,2S)-2-tert-butylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2,3)6-4-5-7(6)9;/h6-7H,4-5,9H2,1-3H3;1H/t6-,7-;/m1./s1 |
Clé InChI |
JPUWMQUQOOKPOF-ZJLYAJKPSA-N |
SMILES isomérique |
CC(C)(C)[C@@H]1CC[C@H]1N.Cl |
SMILES canonique |
CC(C)(C)C1CCC1N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(4-Nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid](/img/structure/B13512800.png)
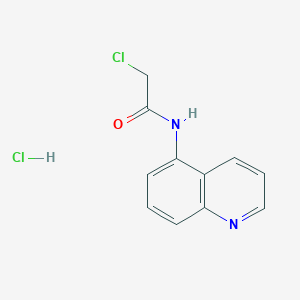


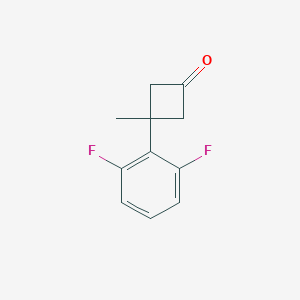
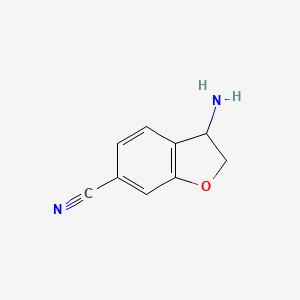
![tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride](/img/structure/B13512821.png)
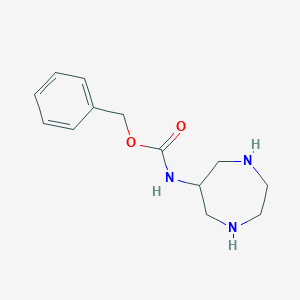
![N-[(3S)-pyrrolidin-3-yl]propanamide hydrochloride](/img/structure/B13512827.png)
![1,2,7-Triazaspiro[4.4]nonan-3-one](/img/structure/B13512836.png)
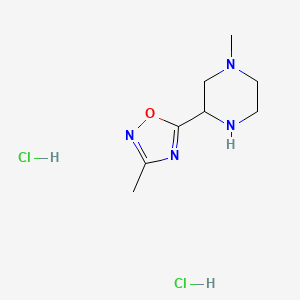
![methyl3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13512851.png)
![2-[1-(Trifluoroacetamido)cyclopentyl]acetic acid](/img/structure/B13512855.png)

